1,4-bis(4-bromophenyl)-2,5-piperazinedione
Overview
Description
Typically, compounds like “1,4-bis(4-bromophenyl)-2,5-piperazinedione” are part of a larger class of organic compounds known as aromatic compounds. These compounds contain a ring of atoms that exhibit resonance, which gives them unique chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution or cross-coupling reactions . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and their electronic structure.Chemical Reactions Analysis
The chemical reactions of aromatic compounds are typically studied using a variety of techniques, including spectroscopic methods and computational chemistry . These studies can provide insights into the reactivity of the compound and its potential uses.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using a variety of laboratory techniques .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies and by referencing material safety data sheets (MSDS). These resources provide information on the potential health risks associated with exposure to the compound and recommendations for safe handling .
Future Directions
The future directions for research on a compound like “1,4-bis(4-bromophenyl)-2,5-piperazinedione” would likely involve further studies to fully elucidate its properties and potential applications. This could include research into its potential uses in fields such as materials science, pharmaceuticals, or chemical synthesis .
Properties
IUPAC Name |
1,4-bis(4-bromophenyl)piperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2/c17-11-1-5-13(6-2-11)19-9-16(22)20(10-15(19)21)14-7-3-12(18)4-8-14/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKBMRDVAJNSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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